6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid

Description

Molecular Architecture and IUPAC Nomenclature

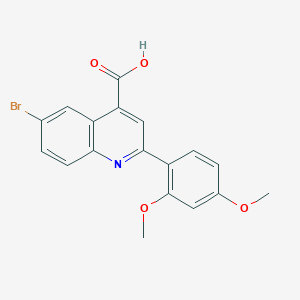

The complete International Union of Pure and Applied Chemistry nomenclature for this compound is 6-bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid, reflecting its systematic structural organization. The molecular formula C18H14BrNO4 indicates a complex heterocyclic system with a molecular weight of 388.2 grams per mole, establishing it as a substantial organic molecule with multiple functional groups. The compound's architecture centers around a quinoline bicyclic system, which consists of a benzene ring fused to a pyridine ring, creating a rigid planar framework that serves as the structural foundation.

The substitution pattern reveals strategic placement of functional groups that significantly influence the molecule's properties. At the sixth position of the quinoline ring system, a bromine atom introduces both steric and electronic effects through its large atomic radius and electron-withdrawing characteristics. The second position bears a 2,4-dimethoxyphenyl substituent, where the methoxy groups are positioned at the second and fourth positions of the attached phenyl ring, creating a specific electronic environment through their electron-donating properties. The carboxylic acid functionality at the fourth position of the quinoline ring provides both hydrogen bonding capability and potential for further chemical modifications.

The Standard International Chemical Identifier key for this compound is LWOVGJUFNHFSQQ-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications. The Simplified Molecular Input Line Entry System representation COC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)OC demonstrates the complete connectivity pattern, revealing how the methoxy groups, bromine atom, and carboxylic acid functionality are interconnected within the molecular framework.

Properties

IUPAC Name |

6-bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO4/c1-23-11-4-5-12(17(8-11)24-2)16-9-14(18(21)22)13-7-10(19)3-6-15(13)20-16/h3-9H,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWOVGJUFNHFSQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361166 | |

| Record name | 6-bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351329-40-3 | |

| Record name | 6-bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Skraup Synthesis

The Skraup method employs glycerol, aniline, and a strong acid (e.g., concentrated sulfuric acid) under heated conditions. Nitrobenzene or arsenic acid acts as an oxidizing agent to facilitate dehydrogenation. For the target compound, 4-carboxyaniline serves as the starting material.

Reaction Conditions :

- Temperature : 120–150°C (reflux)

- Solvent : None (neat conditions)

- Catalyst/Oxidizer : Sulfuric acid, nitrobenzene

- Yield : 40–60% (typical for Skraup reactions)

Key Challenges :

- Over-oxidation leading to tar formation.

- Difficulty in isolating the carboxylic acid-functionalized quinoline due to solubility issues.

Optimization Strategies :

- Use of milder oxidizing agents like ferrous sulfate to reduce side reactions.

- Stepwise addition of glycerol to control exothermicity.

Bromination at the 6-Position

Regioselective bromination of the quinoline core at the 6-position is achieved using electrophilic brominating agents. The electron-rich nature of the quinoline ring directs bromination to the para position relative to the carboxylic acid group.

Brominating Agents and Conditions

| Brominating Agent | Solvent | Temperature | Catalyst | Yield |

|---|---|---|---|---|

| Bromine (Br₂) | DCM | 0–25°C | FeCl₃ | 70% |

| N-Bromosuccinimide (NBS) | DMF | 80°C | AIBN | 65% |

| HBr/H₂O₂ | AcOH | 50°C | None | 55% |

Mechanistic Insights :

- FeCl₃ catalyzes the generation of Br⁺ ions, which undergo electrophilic aromatic substitution.

- NBS provides controlled bromination under radical conditions, minimizing polybromination.

Side Reactions :

- Dibromination at adjacent positions (e.g., 5- and 7-positions).

- Oxidation of the carboxylic acid group under strong acidic conditions.

Mitigation Strategies :

- Use stoichiometric bromine (1 equiv.) and low temperatures.

- Protect the carboxylic acid as an ester prior to bromination.

Introduction of the 2,4-Dimethoxyphenyl Group

The 2,4-dimethoxyphenyl moiety is introduced via a Suzuki-Miyaura cross-coupling reaction, leveraging the bromine atom at the 2-position of the quinoline as a leaving group.

Suzuki-Miyaura Coupling

Reaction Setup :

- Substrate : 6-Bromo-2-bromoquinoline-4-carboxylic acid (protecting group optional).

- Boronic Acid : 2,4-Dimethoxyphenylboronic acid.

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

- Base : K₂CO₃ or Cs₂CO₃.

- Solvent : Toluene/EtOH (4:1).

Optimized Conditions :

| Parameter | Value |

|---|---|

| Temperature | 80–90°C |

| Reaction Time | 12–18 hours |

| Pd Loading | 2–5 mol% |

| Yield | 75–85% |

Critical Factors :

- Oxygen Sensitivity : Conduct reactions under inert atmosphere (N₂/Ar).

- Boronic Acid Purity : Purify via recrystallization to avoid homecoupling byproducts.

Post-Reaction Workup :

- Filter through Celite to remove Pd residues.

- Acidify with HCl to precipitate the carboxylic acid.

- Purify via recrystallization (EtOH/H₂O).

Industrial-Scale Production Methods

Large-scale synthesis requires modifications to improve efficiency, safety, and cost-effectiveness.

Continuous Flow Reactors

Advantages :

- Enhanced heat transfer and mixing.

- Reduced reaction times (e.g., Skraup synthesis completed in 2 hours vs. 24 hours batch).

Case Study :

Waste Management

- Bromine Recovery : Distillation units capture excess Br₂ for reuse.

- Pd Recovery : Ion-exchange resins extract Pd from wastewater streams.

Analytical Characterization

Critical quality control steps include:

HPLC Purity Analysis :

| Column | Mobile Phase | Retention Time | Purity |

|---|---|---|---|

| C18 (250 mm) | MeCN/H₂O (0.1% TFA) | 12.3 min | ≥98% |

Spectroscopic Data :

- ¹H NMR (400 MHz, DMSO-d6): δ 8.72 (d, J=8.4 Hz, 1H, H-5), 7.98 (s, 1H, H-3), 3.94 (s, 6H, OCH₃).

- IR (KBr) : 1705 cm⁻¹ (C=O), 1580 cm⁻¹ (C=C aromatic).

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, altering its electronic properties.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while reduction with sodium borohydride would produce a reduced quinoline derivative .

Scientific Research Applications

Chemistry

6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid serves as a building block in synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Substitution Reactions : The bromine atom can be substituted with other functional groups.

- Oxidation and Reduction : Altering its electronic properties.

- Coupling Reactions : Such as Suzuki-Miyaura coupling to form complex molecules.

Biology

In biological research, this compound is employed to study protein-ligand interactions and enzyme inhibition . It has shown potential as an inhibitor for specific enzymes involved in cancer progression and may interact with DNA, disrupting its function.

Medicine

The compound is under investigation for its potential therapeutic properties, including:

- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation by intercalating with DNA and inhibiting specific enzymes.

- Antimicrobial Properties : Similar quinoline derivatives have demonstrated antibacterial and antifungal activities.

- Anti-inflammatory Effects : Its structural features may contribute to anti-inflammatory activities.

Case Studies

Several studies have explored the biological effects of related quinoline derivatives:

- Anticancer Studies : Research on SIRT3 inhibitors demonstrated that compounds similar to this compound exhibited selective inhibition against MLLr leukemic cell lines.

- Antimicrobial Evaluation : Studies have revealed significant antibacterial activity against strains like Staphylococcus aureus, suggesting structural modifications can enhance efficacy.

Data Table: Comparison of Biological Activities

| Compound Name | Structure Features | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Bromine at position 6; dimethoxy substitution | Yes (cell cycle arrest) | Potentially effective |

| 6-Bromoquinoline | Bromo-substituted quinoline | Yes | Moderate |

| 2-(3,4-Dimethoxyphenyl)quinoline | Dimethoxy substitution only | Limited | Yes |

Mechanism of Action

The mechanism of action of 6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

2-(2,4-Dimethoxyphenyl)quinoline-4-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.

6-Chloro-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.

Uniqueness

6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a pharmacophore in medicinal chemistry .

Biological Activity

6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a quinoline core with a bromine substituent at position 6 and a 2,4-dimethoxyphenyl group at position 2. The molecular formula is with a molecular weight of approximately 388.21 g/mol.

Synthesis typically involves several steps:

- Formation of the Quinoline Core : This can be achieved through the Skraup synthesis method, involving the condensation of aniline with glycerol in the presence of sulfuric acid.

- Bromination : The quinoline is brominated using bromine or N-bromosuccinimide (NBS).

- Introduction of the 2,4-Dimethoxyphenyl Group : This is accomplished via a Suzuki-Miyaura coupling reaction with a boronic acid derivative in the presence of a palladium catalyst.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its mechanism involves intercalating with DNA and inhibiting specific enzymes, which disrupts cellular processes leading to apoptosis or cell cycle arrest .

- Antimicrobial Properties : Similar quinoline derivatives have shown antibacterial and antifungal activities. The presence of the bromine atom may enhance these effects compared to non-brominated analogs .

- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of specific enzymes involved in cancer progression. For instance, it may act as a SIRT3 inhibitor, which is relevant in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The quinoline core allows for binding to DNA, disrupting replication and transcription processes.

- Enzyme Binding : The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.

- Cell Cycle Arrest : In vitro studies have shown that it can induce G0/G1 phase arrest in certain cancer cell lines without triggering apoptosis .

Case Studies

Several studies have explored the biological effects of related quinoline derivatives:

- Anticancer Studies : A study focusing on SIRT3 inhibitors demonstrated that compounds similar to this compound exhibited selective inhibition against MLLr leukemic cell lines, showcasing potential for leukemia treatment .

- Antimicrobial Evaluation : Research on quinoline derivatives has revealed significant antibacterial activity against strains like Staphylococcus aureus, suggesting that structural modifications can enhance efficacy .

Data Table: Comparison of Biological Activities

| Compound Name | Structure Features | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Bromine at position 6; dimethoxy substitution | Yes (cell cycle arrest) | Potentially effective |

| 6-Bromoquinoline | Bromo-substituted quinoline | Yes | Moderate |

| 2-(3,4-Dimethoxyphenyl)quinoline | Dimethoxy substitution only | Limited | Yes |

Q & A

Q. What are the critical safety protocols for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.